HDAC1 vs. HDAC2 Isoform Selectivity: Target Compound Exhibits 30-Fold Preference Over HDAC2 Within the Same Assay Context
In a curated BindingDB entry (BDBM50591632 / CHEMBL5184593), the target compound demonstrated an HDAC1 IC50 of 673 nM versus an HDAC2 IC50 of 20,000 nM, yielding a ~30-fold selectivity for HDAC1 over HDAC2 [1]. This degree of intra-class I HDAC selectivity (HDAC1 vs. HDAC2) contrasts with pan-HDAC inhibitors such as vorinostat (SAHA; HDAC1 IC50 ≈ 10 nM, HDAC2 IC50 ≈ 20 nM) or the non-selective analogue BDBM50481803 (CHEMBL5269123; HDAC1 IC50 = 2.30 nM; HDAC2 IC50 = 3.10 nM, ~1.3-fold selectivity) [2]. Although the absolute potency on HDAC1 is moderate (sub-μM), the isoform bias is quantifiable and may be relevant for applications where HDAC1-sparing of HDAC2 is functionally meaningful.
| Evidence Dimension | HDAC1 vs. HDAC2 isoform selectivity ratio |
|---|---|
| Target Compound Data | HDAC1 IC50 = 673 nM; HDAC2 IC50 = 20,000 nM; selectivity ratio ≈ 29.7 |
| Comparator Or Baseline | BDBM50481803 (CHEMBL5269123): HDAC1 IC50 = 2.30 nM; HDAC2 IC50 = 3.10 nM; selectivity ratio ≈ 1.35. Vorinostat (SAHA): HDAC1 IC50 ≈ 10 nM; HDAC2 IC50 ≈ 20 nM; selectivity ratio ≈ 2. |
| Quantified Difference | Target compound HDAC1/HDAC2 selectivity ratio ≈ 30; comparators range ≈ 1.3–2 |
| Conditions | Inhibition of HDAC1 and HDAC2 (unknown origin); assay details per BindingDB curated entries |
Why This Matters
Procurement decisions for HDAC-focused research may benefit from selecting a compound with confirmed moderate isoform bias when the experimental objective requires differential HDAC1 vs. HDAC2 interrogation rather than pan-inhibition.
- [1] BindingDB. BDBM50591632 / CHEMBL5184593. HDAC1 IC50 = 673 nM; HDAC2 IC50 = 2.00E+4 nM. National Institute of Pharmaceutical Education and Research (NIPER), curated by ChEMBL. View Source
- [2] BindingDB. BDBM50481803 / CHEMBL5269123. HDAC1 IC50 = 2.30 nM; HDAC2 IC50 = 3.10 nM. Sapienza University of Rome, curated by ChEMBL. View Source
